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Compound of Interest

3-(1-Methyl-1H-pyrazol-4-yl)-3-
Compound Name:
oxopropanal

Cat. No.: B15059587

Get Quote

Executive Summary

The development of next-generation antifungal agents requires scaffolds that can penetrate the
fungal cell wall and inhibit specific enzymatic targets such as CYP51 (Lanosterol 14

-demethylase) or SDH (Succinate Dehydrogenase).
3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanal (MPO-Propanal) is a critical

-keto aldehyde intermediate. Its 1,3-dielectrophilic character allows for rapid condensation with
binucleophiles (amidines, guanidines, hydrazines) to form Pyrazolyl-Pyrimidines. This structural
motif is pharmacologically privileged, offering enhanced lipophilicity and metabolic stability
compared to traditional azoles.

Key Advantages of MPO-Propanal

o Regioselectivity: The distinct reactivity of the aldehyde (C1) and ketone (C3) carbons directs
cyclization, ensuring high regiochemical purity.
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e Atom Economy: Enables solvent-free or high-yield condensation reactions with minimal
byproduct formation.

» Versatility: Precursor to both pyrimidine (via guanidine) and diazepine (via diamine)
antifungal classes.

Chemical Profile & Handling

MPO-Propanal exists in equilibrium between its keto-aldehyde form and its enol tautomer. This
tautomerism dictates its stability and handling requirements.

Property Specification Application Note
) ] Often generated in situ or

CAS (Generic) Varies by salt form

stored as Na-salt.

o Oxidizes rapidly in air; store

Appearance Pale yellow solid/oil

under Argon.

B Poor solubility in non-polar

Solubility DMSO, DMF, MeOH

solvents (Hexane).

Critical: Avoid acidic conditions
Reactivity High (1,3-Electrophile) during storage to prevent

polymerization.

Hygroscopic. Re-test purity b
Storage -20°C, Desiccated Yo P PULY BY

HPLC if stored >30 days.

Synthetic Protocols
Protocol A: Regioselective Synthesis of 2-Amino-4-
(pyrazolyl)pyrimidine

This protocol describes the conversion of MPO-Propanal into a bioactive pyrimidine core. The
reaction utilizes Guanidine Hydrochloride to close the ring.

Mechanism: The amino group of guanidine attacks the more reactive aldehyde carbonyl (C1) of
MPO-Propanal first, followed by cyclization at the ketone (C3).
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Reagents:
e MPO-Propanal (1.0 equiv)

o Guanidine Hydrochloride (1.2 equiv)
e Potassium Carbonate (
) (2.5 equiv) or Sodium Ethoxide (NaOEt)

» Solvent: Absolute Ethanol (EtOH) or DMF[1]

Step-by-Step Methodology:

e Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve Guanidine HCI (1.2 mmol) and

(2.5 mmol) in 10 mL of Absolute Ethanol. Stir at room temperature for 15 minutes to generate
the free base.

o Addition: Add MPO-Propanal (1.0 mmol) dropwise (if oil) or portion-wise (if solid). Note: The
solution typically turns yellow/orange.

o Reflux: Heat the mixture to reflux (

C) for 4—6 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM).

o Checkpoint: Disappearance of the MPO-Propanal spot (

) and appearance of a fluorescent blue spot (

) indicates conversion.
o Work-up:
o Cool reaction to room temperature.[2][3]

o Pour the mixture into 50 mL of ice-cold water. The product typically precipitates as a
white/pale-yellow solid.

o Filter the solid using a Buchner funnel.
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 Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure 2-amino-4-(1-methyl-1H-
pyrazol-4-yl)pyrimidine.

Yield Expectation: 75-85% Characterization:

H NMR should show two doublets for the pyrimidine protons (

8.2 ppm and 6.9 ppm) and the pyrazole singlets.[4]

Protocol B: Functionalization for Antifungal
Optimization (SAR)

Once the core scaffold is synthesized (Protocol A), the C2-amino group serves as a handle for
derivatization to improve potency against resistant strains (e.g., C. albicans).

Target Modifications:

o Acylation: Reaction with fluorinated benzoyl chlorides (e.qg., 2,4-difluorobenzoyl chloride) to
target Chitin Synthase.

» Sulfonylation: Reaction with tosyl chlorides to improve membrane permeability.

Scientific Visualization
Workflow: From Scaffold to Lead Compound

The following diagram illustrates the chemical logic flow, transforming the MPO-Propanal
intermediate into a library of potential antifungal agents.
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Figure 1: Synthetic pathway transforming the acetyl-pyrazole precursor into the bioactive

pyrimidine core via the MPO-Propanal intermediate.

Biological Evaluation: In Vitro Antifungal Assay

To validate the efficacy of the synthesized compounds, use the Broth Microdilution Method
(CLSI M27-A3 Standard).

Protocol C: MIC Determination
Target Organisms:Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

Inoculum Prep: Prepare fungal suspension in RPMI 1640 medium (buffered with MOPS to
pH 7.0) to a final density of

to
cells/mL.

Compound Dilution: Dissolve the synthesized pyrimidine derivative in DMSO (Stock: 10
mg/mL). Perform serial 2-fold dilutions in 96-well plates (Range: 64

g/mLto 0.125
g/mL).

Incubation:
o Candida: 35°C for 24-48 hours.
o Aspergillus:[5] 35°C for 48—72 hours.

Readout: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest
concentration showing 100% inhibition of visible growth compared to the growth control
(drug-free).

Data Interpretation Table:
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>16.0 Inactive

core.

Mechanism of Action (Hypothesis)

The Pyrazolyl-Pyrimidine scaffold derived from MPO-Propanal typically functions via Sterol 14

-demethylase (CYP51) inhibition. The pyrimidine nitrogen coordinates with the heme iron of the
fungal enzyme, blocking the biosynthesis of ergosterol, a vital cell membrane component.
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Figure 2: Proposed Mechanism of Action (MOA) for MPO-Propanal derived antifungals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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